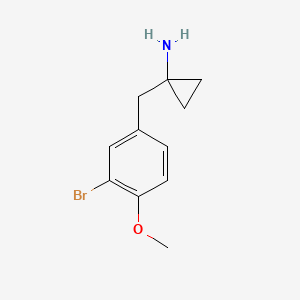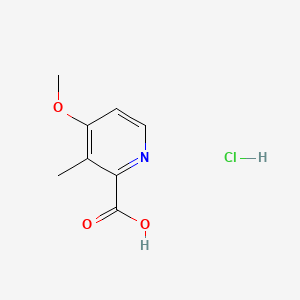
(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide is a chemical compound with the molecular formula C6H14Br2N It is an organic bromine compound that features a bromine atom attached to a dimethylpropyl group, which is further bonded to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide typically involves the reaction of 3-bromo-2,2-dimethylpropylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt. The general reaction scheme is as follows:
3-Bromo-2,2-dimethylpropylamine+HBr→(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine atom.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Oxidation Products: Brominated alcohols or ketones.
Elimination Products: Alkenes with the loss of hydrogen bromide.
Applications De Recherche Scientifique
(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2,2-dimethylpropyl)(methyl)amine hydrochloride
- (3-Iodo-2,2-dimethylpropyl)(methyl)amine hydroiodide
- (3-Fluoro-2,2-dimethylpropyl)(methyl)amine hydrofluoride
Uniqueness
(3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H15Br2N |
|---|---|
Poids moléculaire |
261.00 g/mol |
Nom IUPAC |
3-bromo-N,2,2-trimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C6H14BrN.BrH/c1-6(2,4-7)5-8-3;/h8H,4-5H2,1-3H3;1H |
Clé InChI |
CMRFEGOZWNRURB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


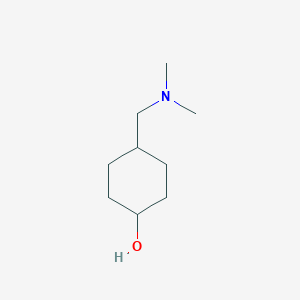
![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)
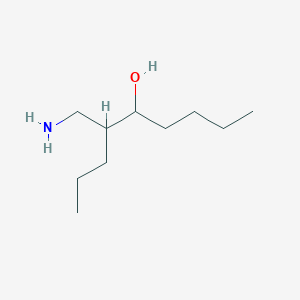
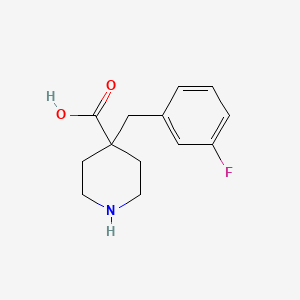
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride](/img/structure/B13493032.png)
![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)


